

Application Notes and Protocols: N3-O2Oc-O2Oc-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: N3-O2Oc-O2Oc-OH

Cat. No.: B15605947

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Introduction

The site-specific modification of peptides is a critical tool in modern drug discovery and development, enabling the creation of peptide conjugates with enhanced therapeutic properties, imaging agents, and research tools. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for peptide labeling and modification due to its high specificity and reaction efficiency. [1] **N3-O2Oc-O2Oc-OH** is a novel functionalized linker containing a terminal azide group, designed for facile incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). [2][3] Its hydrophilic di(ethylene glycol) spacer enhances solubility and can reduce steric hindrance, making the terminal azide readily accessible for subsequent click chemistry reactions.

This document provides detailed application notes and protocols for the use of **N3-O2Oc-O2Oc-OH** in SPPS to generate azide-modified peptides ready for downstream conjugation.

Principle of the Method

The overall strategy involves the incorporation of the **N3-O2Oc-O2Oc-OH** linker onto the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc-based SPPS. The carboxylic acid moiety of the linker allows for its coupling to the free N-terminal amine of the resin-bound peptide. Following the synthesis, the peptide is cleaved from the resin and deprotected. The resulting peptide possesses a terminal azide group, which can then be selectively reacted with an alkyne-containing molecule (e.g., a fluorescent dye, a cytotoxic drug, or a PEG chain) via CuAAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and modification of a model peptide (e.g., a hexapeptide) using **N3-O2Oc-O2Oc-OH**.

Table 1: Peptide Synthesis and Linker Coupling Efficiency

Parameter	Result	Notes
Resin Substitution	0.5 mmol/g	Commercially available Rink Amide resin
Average Coupling Efficiency per Amino Acid	>99%	Determined by Kaiser test[4]
N3-O2Oc-O2Oc-OH Coupling Efficiency	>95%	
Crude Peptide Purity (Post-SPPS)	85-95%	Dependent on peptide sequence[1]
Purified Azide-Peptide Yield	50-70%	Based on initial resin loading[1]

Table 2: Click Chemistry Modification Efficiency

Parameter	Result	Notes
Alkyne-Functionalized Molecule	Alkyne-Cy5	As a model fluorescent dye
Reaction Conversion to Conjugate	>98%	Monitored by HPLC and LC-MS
Final Labeled Peptide Purity	>98%	After final HPLC purification[1]
Overall Yield of Labeled Peptide	30-60%	Highly dependent on the yields of the preceding steps[1]

Experimental Protocols

Materials and Reagents

- Fmoc-protected amino acids
- Rink Amide resin
- **N3-O2Oc-O2Oc-OH**
- Coupling reagents: HBTU, HATU, or HCTU[4][5]
- Base: Diisopropylethylamine (DIEA)
- Fmoc deprotection solution: 20% piperidine in DMF[6]
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Washing solvents: Methanol (MeOH)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[7]
- Precipitation solvent: Cold diethyl ether
- Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate, Alkyne-functionalized molecule of interest

- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Analysis: Liquid chromatography-mass spectrometry (LC-MS)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc chemistry.^[8]

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine in DMF and agitate for 15 minutes.^[9]
 - Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
 - Add DIEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours at room temperature.
 - Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
 - Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

- Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol for N3-O2Oc-O2Oc-OH Coupling

- Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 2, step 2.
- Linker Activation and Coupling:
 - Dissolve **N3-O2Oc-O2Oc-OH** (2 eq.), HATU (1.9 eq.), and HOAt (2 eq.) in DMF.
 - Add DIEA (4 eq.) to the activation mixture and vortex.
 - Add the activated linker solution to the resin and agitate for 2-4 hours or overnight at room temperature.
 - Drain the solution and wash the resin extensively with DMF (5x), DCM (5x), and finally with MeOH (3x).
 - Dry the resin under vacuum.

Protocol for Peptide Cleavage and Deprotection

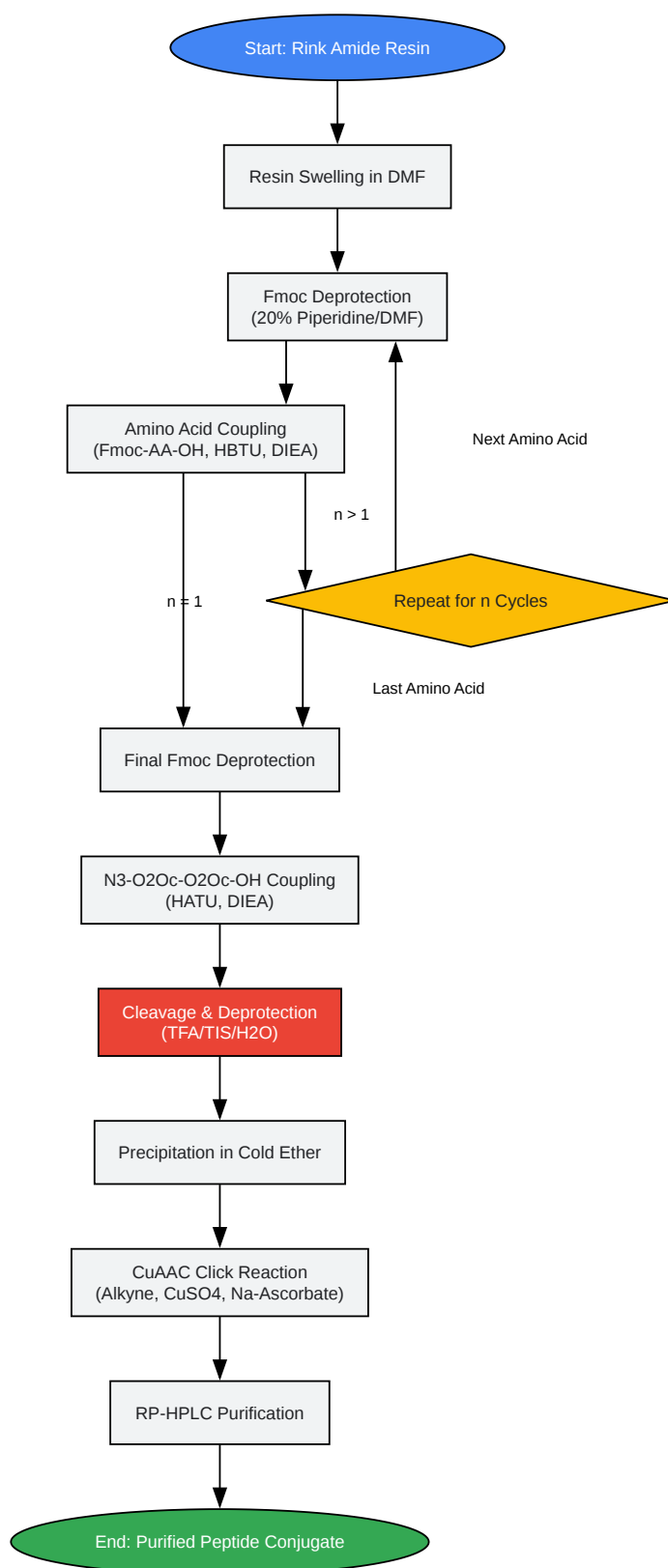
- Preparation: Place the dried peptide-resin in a reaction vessel.
- Cleavage:
 - Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.
 - Agitate at room temperature for 2-3 hours.[7]
- Peptide Precipitation:
 - Filter the cleavage mixture to separate the resin.
 - Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge the mixture and discard the supernatant.

- Wash the peptide pellet with cold diethyl ether two more times.
- Drying: Dry the crude peptide pellet under vacuum.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

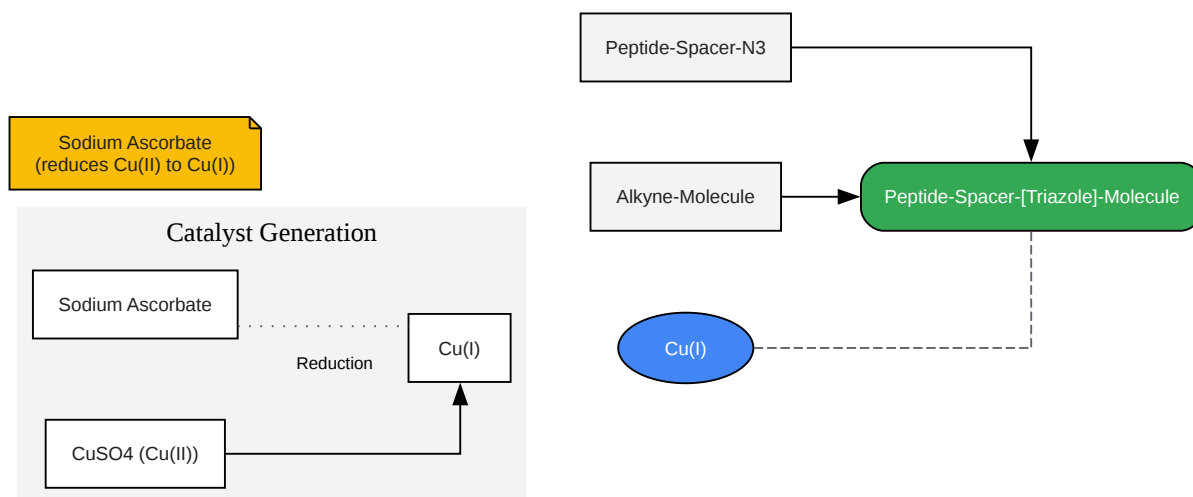
- Peptide Dissolution: Dissolve the crude azide-modified peptide in a suitable solvent system (e.g., a mixture of water and DMSO or acetonitrile).
- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule (1.2 eq.) in DMSO.
 - Prepare a fresh stock solution of sodium ascorbate (5 eq.) in water.
 - Prepare a stock solution of CuSO₄ (1 eq.) in water.
- Click Reaction:
 - Add the alkyne solution to the peptide solution.
 - Add the sodium ascorbate solution, followed by the CuSO₄ solution.
 - Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.
- Purification: Purify the resulting peptide conjugate by RP-HPLC.
- Characterization: Confirm the identity and purity of the final product by LC-MS.

Mandatory Visualizations



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Caption: Workflow for SPPS and subsequent click chemistry using **N3-O2Oc-O2Oc-OH**.



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Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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